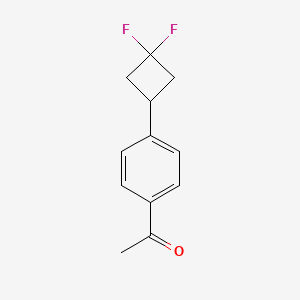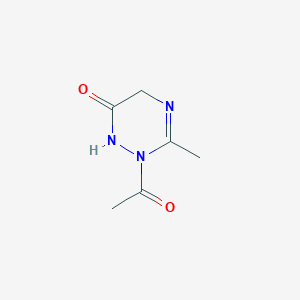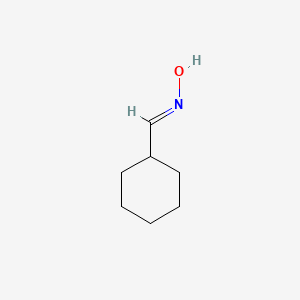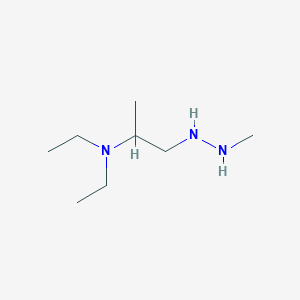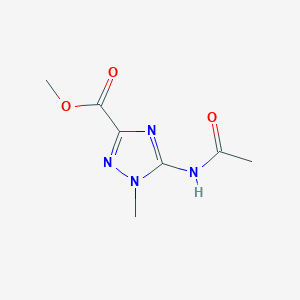![molecular formula C6H6N2O2 B13106175 4H-[1,3]dioxino[4,5-d]pyrimidine CAS No. 543673-02-5](/img/structure/B13106175.png)
4H-[1,3]dioxino[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-[1,3]dioxino[4,5-d]pyrimidine is a heterocyclic compound characterized by a fused ring system containing both oxygen and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,3]dioxino[4,5-d]pyrimidine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of Meldrum’s acid with aldehydes and amines in the presence of a catalyst such as ceric ammonium nitrate (CAN). This reaction proceeds via a one-pot Biginelli reaction, yielding substituted derivatives of this compound .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors .
化学反応の分析
Types of Reactions
4H-[1,3]dioxino[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4H-[1,3]dioxino[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
作用機序
The mechanism of action of 4H-[1,3]dioxino[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
類似化合物との比較
4H-[1,3]dioxino[4,5-d]pyrimidine can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different electronic properties and reactivity.
[1,3]dioxino[4,5-d]pyridine: A related compound with a nitrogen atom in a different position, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific ring structure, which imparts unique electronic and steric properties, making it valuable for various applications .
特性
CAS番号 |
543673-02-5 |
|---|---|
分子式 |
C6H6N2O2 |
分子量 |
138.12 g/mol |
IUPAC名 |
4H-[1,3]dioxino[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-9-4-10-6(5)8-3-7-1/h1,3H,2,4H2 |
InChIキー |
JEXFNOPDQQERAA-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN=CN=C2OCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
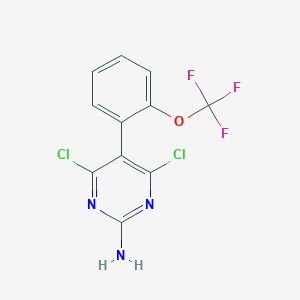
![Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride](/img/structure/B13106129.png)
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
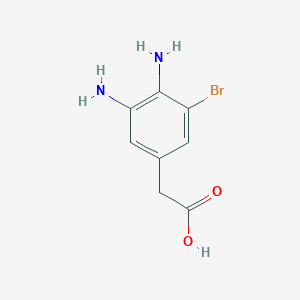
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)
